molecular formula C16H13NO2 B2706323 1H-indol-4-yl 4-methylbenzoate CAS No. 239086-30-7

1H-indol-4-yl 4-methylbenzoate

Cat. No.: B2706323
CAS No.: 239086-30-7
M. Wt: 251.285
InChI Key: WSNCBHNGGPRIOQ-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) and Benzoate (B1203000) Chemical Scaffolds

The indole scaffold is often referred to as a "privileged structure" in drug discovery. jchr.org This is due to its widespread presence in naturally occurring bioactive compounds, such as the essential amino acid tryptophan, and its ability to mimic protein structures and bind to various enzymes and receptors. jchr.orgchula.ac.th The versatility of the indole ring allows for substitutions at multiple positions, leading to a vast number of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jchr.orgijpsr.comresearchgate.net

The benzoate scaffold, on the other hand, is a key component in numerous synthetic compounds and natural products. Benzoate derivatives are utilized in various applications, from preservatives to building blocks in the synthesis of more complex molecules. ontosight.ai In medicinal chemistry, the benzoate moiety can influence a molecule's pharmacokinetic properties and can be a crucial part of the pharmacophore that interacts with biological targets. ontosight.ai

Significance of Indole-Benzoate Hybrid Structures in Contemporary Chemical Research

The creation of hybrid molecules, which combine two or more different pharmacophores, is a well-established strategy in drug discovery aimed at developing compounds with enhanced or novel biological activities. ajol.info Indole-benzoate hybrids, in particular, have garnered significant attention in recent chemical research. ajol.info The rationale behind synthesizing these hybrids lies in the potential for synergistic effects between the indole and benzoate moieties, leading to improved efficacy, selectivity, or other desirable pharmacological properties. researchgate.net

Research into indole-benzoate and related hybrids has revealed a broad range of biological activities. These compounds are being investigated for their potential as:

Anticancer agents: Many indole derivatives have shown potent cytotoxic activity against various cancer cell lines. ajol.infomdpi.com The addition of a benzoate group can modulate this activity and improve the compound's profile.

Anti-inflammatory agents: Indole-containing compounds have been explored for their anti-inflammatory properties. researchgate.net The hybridization with benzoate structures can lead to new molecules with significant anti-inflammatory potential. researchgate.net

Antimicrobial agents: The indole nucleus is a feature of many antimicrobial compounds. nih.gov The development of indole-benzoate hybrids offers a promising avenue for the discovery of new antibacterial and antifungal agents. nih.gov

Antiviral agents: Certain indole derivatives have demonstrated activity against various viruses. researchgate.net Hybridization is a key strategy in the development of new antiviral candidates.

Table 2: Examples of Biologically Active Indole-Benzoate and Related Hybrid Structures

Compound ClassBiological Activity InvestigatedReference
Indole-benzimidazole hybridsAnticancer ajol.info
Indole-based chalcone (B49325) hybridsAntiproliferative mdpi.com
Indole-thiazole derivativesAntimicrobial nih.gov
4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thionesAnti-inflammatory researchgate.net

Overview of Academic Research Avenues for 1H-indol-4-yl 4-Methylbenzoate

While direct and extensive research specifically on this compound is not widely published, its structure suggests several clear avenues for academic investigation. These research directions are largely inferred from studies on closely related compounds.

Synthesis and Characterization: A primary research focus would be the development of efficient and scalable synthetic routes to this compound. A likely method would involve the esterification of 1H-indol-4-ol with 4-methylbenzoyl chloride or a related activated derivative of 4-methylbenzoic acid. google.comcsic.es The synthesis would be followed by thorough characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the structure and purity of the compound. acs.orgmdpi.com

Medicinal Chemistry and Drug Discovery: Given the broad biological activities of indole-benzoate hybrids, a significant research effort would likely be directed towards evaluating the pharmacological potential of this compound. This would involve screening the compound for a range of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. jchr.orgpcbiochemres.com Structure-activity relationship (SAR) studies could also be undertaken, where derivatives of the parent compound are synthesized and tested to understand how structural modifications impact biological activity.

Materials Science: Aromatic esters, particularly those with fused ring systems like indole, can possess interesting photophysical properties. Therefore, research into the potential applications of this compound in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe, could be another area of exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-4-yl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-5-7-12(8-6-11)16(18)19-15-4-2-3-14-13(15)9-10-17-14/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNCBHNGGPRIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indol 4 Yl 4 Methylbenzoate and Structural Analogues

Strategies for the Construction of the 1H-Indole Moiety at the C-4 Position

The formation of the indole (B1671886) ring, particularly with substitution at the 4-position, is a critical step in the synthesis of the target molecule. Several powerful synthetic methods have been developed to achieve this, each with its own advantages and substrate scope.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and the construction of indole rings is no exception. Reductive N-heteroannulation provides a versatile route to substituted indoles. This methodology often involves the cyclization of ortho-substituted nitroarenes. For instance, 2-nitrostyrenes can undergo a palladium-phosphine catalyzed reductive N-heteroannulation in the presence of carbon monoxide to yield indoles. acs.org This reaction has been shown to be effective with a variety of substituents on the aromatic ring, including both electron-withdrawing and electron-donating groups. acs.org The use of phenyl formate (B1220265) as a carbon monoxide surrogate has also been explored, offering a potentially safer alternative for this transformation. mdpi.com

Transition metal-catalyzed reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes using carbon monoxide is a powerful method for synthesizing a wide range of functionalized indoles. orgsyn.org While palladium complexes are frequently the catalysts of choice, other transition metals such as rhodium, ruthenium, iron, and nickel can also facilitate this transformation. orgsyn.org A key advantage of the palladium-catalyzed approach is its compatibility with various functional groups and typically lower reaction temperatures. orgsyn.org

The general mechanism for these reactions involves the reduction of the nitro group and subsequent cyclization onto the adjacent alkene. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and regioselectivity of the cyclization.

Table 1: Examples of Palladium-Catalyzed Indole Synthesis

Starting MaterialCatalyst SystemProductYieldReference
Substituted 2-nitrostyrenesPd(OAc)₂ / PPh₃, COSubstituted IndolesModerate to Excellent acs.org
β-Nitrostyrenes with α-aryl substituentPdCl₂(CH₃CN)₂ / Phenanthroline, Phenyl formateSubstituted IndolesGood mdpi.com
1-(2-nitroaryl)-1-alkenesPd(OAc)₂ / PPh₃, COFunctionalized IndolesSuperior yields at lower temp/pressure orgsyn.org

This table is interactive. Click on the headers to sort the data.

The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for preparing indoles. alfa-chemistry.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. byjus.com The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃ being commonly employed. wikipedia.orgrsc.org

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A key fiveable.mefiveable.me-sigmatropic rearrangement follows, leading to a di-imine intermediate that subsequently cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. jk-sci.com

While the classic Fischer indole synthesis is robust, adaptations have been developed to improve its scope and efficiency. For example, a palladium-catalyzed variation allows for the cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate. wikipedia.org This modification expands the range of accessible starting materials. The reaction can be performed as a one-pot synthesis, avoiding the need to isolate the intermediate arylhydrazones. byjus.com

For the synthesis of 4-substituted indoles, such as the precursor 4-hydroxyindole (B18505), the Fischer indole synthesis can be applied, although regioselectivity can sometimes be a challenge, particularly when ortho-substituents are present on the phenylhydrazone. rsc.org

A variety of other cyclization and annulation strategies have been developed for the synthesis of the indole nucleus. These methods often provide access to specific substitution patterns that may be difficult to achieve through other routes.

Intramolecular [4+2] cycloadditions of ynamides and conjugated enynes offer a powerful approach for constructing highly substituted indolines, which can then be oxidized to the corresponding indoles. nih.gov This strategy is particularly useful for preparing indoles with multiple substituents on the six-membered ring. nih.gov

Annulation reactions involving electrophilic aromatic substitution (SEAr) can also be employed to construct fused ring systems onto an existing indole core. beilstein-journals.org However, for 3,5-unsubstituted, 4-substituted indoles, the regioselectivity of such cyclizations can be an issue, as reactions can occur at either the C3 or C5 position. beilstein-journals.org

Metal-free cyclization of alkynes provides an alternative and often more environmentally friendly route to indoles. chim.it These reactions can be promoted by bases, electrophiles, or even electrochemical methods. chim.it For example, the cyclization of ortho-alkynylanilides can be promoted by cesium carbonate to yield N-substituted indoles. chim.it

Table 2: Comparison of Indole Synthesis Strategies

MethodologyKey FeaturesAdvantagesPotential Limitations
Palladium-Catalyzed Reductive N-HeteroannulationCyclization of nitroarenesHigh functional group tolerance, good yieldsUse of CO gas (can be mitigated with surrogates)
Fischer Indole SynthesisAcid-catalyzed cyclization of arylhydrazonesWell-established, versatile, one-pot variationsRegioselectivity issues with certain substrates
Intramolecular [4+2] CycloadditionForms indolines from ynamides and enynesAccess to highly substituted indolesRequires subsequent oxidation to form the indole
Metal-Free Alkyne CyclizationCyclization of ortho-alkynyl anilines/anilidesAvoids transition metal catalystsMay require specific activating groups

This table is interactive. Click on the headers to sort the data.

Approaches for the Derivatization of the 4-Methylbenzoate Moiety

The 4-methylbenzoate portion of the target molecule is typically introduced through esterification or can be further modified after its formation.

The most direct method for forming the 4-methylbenzoate ester is through the esterification of 4-hydroxyindole with a derivative of 4-methylbenzoic acid. A common and efficient method involves the reaction of 4-hydroxyindole with 4-methylbenzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Alternatively, direct esterification of 4-hydroxyindole with 4-methylbenzoic acid can be achieved using a variety of coupling agents and catalysts. Solid acid catalysts, such as titanium zirconium solid acids, have been shown to be effective for the esterification of benzoic acids with methanol (B129727) and could potentially be adapted for this transformation. mdpi.com The use of such catalysts is advantageous as they are often recoverable and reusable. mdpi.com

Another approach involves the use of diazomethane, which readily converts carboxylic acids to their corresponding methyl esters. wikipedia.org However, due to the hazardous nature of diazomethane, this method is often reserved for small-scale syntheses.

Once the 4-methylbenzoate moiety is in place, the methyl group can be further functionalized to generate structural analogues. Standard organic transformations can be employed for this purpose. For instance, free-radical halogenation can introduce a halogen atom onto the methyl group, providing a handle for further nucleophilic substitution reactions.

Oxidation of the methyl group can lead to the corresponding alcohol, aldehyde, or carboxylic acid, depending on the reaction conditions and the oxidizing agent used. The reduction of the methyl group in methyl benzoate (B1203000) to an alcohol group (-CH₂OH) can be achieved using reducing agents like hydrogen gas with a catalyst. fiveable.me This transformation opens up possibilities for further derivatization at this position.

These transformations allow for the creation of a library of compounds with diverse functionalities on the benzoate ring, which can be valuable for structure-activity relationship studies.

Coupling Strategies for Assembling the 1H-Indol-4-yl and 4-Methylbenzoate Fragments

The formation of the ester linkage between the 1H-indol-4-yl and 4-methylbenzoate fragments is a critical step in the synthesis of the target molecule. Various coupling strategies have been developed to achieve this transformation, ranging from transition-metal-catalyzed reactions to direct esterification methods.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct synthesis of 1H-indol-4-yl 4-methylbenzoate via these methods is not extensively documented, analogous transformations provide a strong basis for their application.

The Suzuki-Miyaura coupling , which typically forms C-C bonds, can be adapted for C-O bond formation. This would involve the coupling of a 4-hydroxyindole derivative with a 4-methylbenzoyl halide or another suitable electrophile. The reaction is generally catalyzed by a palladium complex and requires a base.

The Buchwald-Hartwig amination , a cornerstone of C-N bond formation, has been extended to C-O coupling reactions. This methodology could be employed to couple 4-hydroxyindole with 4-methylbenzoyl halides. The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.

The Sonogashira coupling , primarily used for the synthesis of alkynes, is less directly applicable to the formation of the ester bond in this compound. However, it is a valuable tool for the synthesis of complex indole analogues where an alkyne linkage is desired.

Reaction Type Catalyst/Reagents General Application in Indole Synthesis Potential for this compound Synthesis
Suzuki-MiyauraPd catalyst, BaseC-C bond formation at various positions of the indole ring.C-O bond formation between 4-hydroxyindole and a 4-methylbenzoyl derivative.
Buchwald-HartwigPd catalyst, Ligand, BaseC-N and C-O bond formation involving the indole nitrogen or hydroxyl groups.Direct coupling of 4-hydroxyindole with a 4-methylbenzoyl halide.
SonogashiraPd/Cu catalyst, BaseFormation of C-C triple bonds, useful for synthesizing complex analogues.Indirectly applicable for creating structural analogues with alkyne linkers.

Direct Esterification and Amidation Linkages

Direct esterification methods provide a more straightforward approach to the synthesis of this compound. These reactions involve the direct coupling of 4-hydroxyindole with 4-methylbenzoic acid or its activated derivatives.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the alcohol and carboxylic acid in the presence of a strong acid catalyst. However, the conditions can be harsh and may not be suitable for sensitive indole substrates.

A milder and more efficient alternative is the Steglich esterification . This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.

The Mitsunobu reaction offers another mild method for esterification. This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of 4-hydroxyindole for nucleophilic attack by the carboxylate of 4-methylbenzoic acid. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is a crucial consideration in stereoselective synthesis.

Esterification Method Key Reagents Typical Reaction Conditions Advantages
Fischer-SpeierStrong acid (e.g., H₂SO₄)Refluxing in excess alcoholSimple reagents
SteglichDCC or DIC, DMAPRoom temperature, aprotic solventMild conditions, high yields, broad substrate scope
MitsunobuPPh₃, DEAD or DIAD0 °C to room temperature, aprotic solventMild conditions, inversion of stereochemistry

Amidation linkages, for the synthesis of structural analogues where the ester is replaced by an amide, can be achieved using similar coupling reagents as in the Steglich esterification, such as DCC, DIC, or other peptide coupling agents like HATU or HOBt.

Multi-Component Reaction Design for Complex Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all the starting materials. MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Several MCRs are well-suited for the synthesis of complex indole-containing scaffolds. For instance, the Ugi reaction , a four-component reaction, can be employed to generate diverse indole derivatives. While not directly applicable to the synthesis of this compound, it can be used to create a wide array of structural analogues by varying the aldehyde, amine, carboxylic acid, and isocyanide components.

The Passerini reaction , a three-component reaction between a carboxylic acid, an oxo component, and an isocyanide, can also be utilized to construct complex ester-containing indole analogues.

The design of novel MCRs specifically targeting the synthesis of this compound analogues is an active area of research. These reactions would ideally involve an indole-containing starting material, a component to introduce the 4-methylbenzoate moiety, and other reactants to build complexity and diversity in a single step.

Stereoselective Synthesis Considerations for Enantiomerically Pure this compound Analogues

The synthesis of enantiomerically pure analogues of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies can be employed to achieve stereocontrol in the synthesis of these compounds.

One approach involves the use of chiral starting materials . For example, a chiral derivative of 4-hydroxyindole could be used as a substrate in an esterification reaction. The stereochemistry of the final product would be determined by the stereochemistry of the starting material.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. Chiral catalysts can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For instance, a chiral DMAP analogue could be used in a Steglich esterification to achieve kinetic resolution of a racemic 4-hydroxyindole derivative, or to catalyze an asymmetric acylation.

The Mitsunobu reaction , as mentioned earlier, proceeds with inversion of configuration at the alcohol center. This predictable stereochemical outcome can be exploited in the synthesis of chiral analogues from enantiomerically pure alcohols.

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and improve efficiency. Several green chemistry methodologies can be explored for the synthesis of this compound and its analogues.

The use of greener solvents is a key aspect of sustainable synthesis. Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of a synthetic process.

Catalysis is another cornerstone of green chemistry. The use of catalysts, particularly those that are highly efficient and can be recycled, is preferred over stoichiometric reagents. This reduces waste and improves atom economy. The development of reusable heterogeneous catalysts for the coupling and esterification reactions described above is a promising area of research.

Microwave-assisted synthesis can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. rug.nl This technique has been successfully applied to a variety of indole syntheses and could be adapted for the synthesis of this compound.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and continuous production. The synthesis of the target compound and its analogues could be adapted to a flow process, leading to a more efficient and sustainable manufacturing method.

Green Chemistry Approach Description Potential Application in Synthesis
Greener SolventsUse of water, ethanol, or other environmentally friendly solvents.Performing coupling or esterification reactions in greener media.
CatalysisUse of recyclable and highly efficient catalysts.Development of heterogeneous catalysts for Suzuki, Buchwald-Hartwig, or esterification reactions.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Rapid and efficient synthesis of the target compound and its analogues.
Flow ChemistryContinuous processing in a microreactor system.Safer, more efficient, and scalable production.

Advanced Structural Elucidation of 1h Indol 4 Yl 4 Methylbenzoate and Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For "1H-indol-4-yl 4-methylbenzoate" (C₁₆H₁₃NO₂), the calculated exact mass is 251.0946 g/mol . HRMS would be expected to provide a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Predicted HRMS Data for this compound:

IonCalculated m/z
[M+H]⁺252.1025
[M+Na]⁺274.0844
[M-H]⁻250.0868

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of "this compound") and the analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure and connectivity.

The most likely fragmentation pathway for "this compound" would involve the cleavage of the ester bond, which is the most labile bond in the molecule. This would lead to the formation of two primary fragment ions: one corresponding to the 4-methylbenzoyl cation (m/z 119) and the other to the indol-4-oxy radical anion (m/z 132) or related fragments. Further fragmentation of these primary ions could also be observed.

Predicted Major Fragment Ions in MS/MS of this compound:

m/zProposed Structure
119.04974-methylbenzoyl cation
132.0473Indol-4-oxy radical anion
91.0548Tropylium ion (from 4-methylbenzoyl cation)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the IR and Raman spectra are expected to be rich with distinct signals corresponding to the indole (B1671886) and 4-methylbenzoate units.

The most prominent feature in the IR spectrum would be the N-H stretching vibration of the indole ring, typically appearing as a sharp to moderately broad band in the region of 3500-3300 cm⁻¹. The ester functional group introduces a very strong and sharp carbonyl (C=O) stretching band, anticipated around 1725-1705 cm⁻¹. This absorption is highly characteristic and serves as a reliable marker for the ester. Furthermore, two distinct C-O stretching vibrations associated with the ester linkage are expected: the C(=O)-O stretch (asymmetric) between 1300-1200 cm⁻¹ and the O-C(aryl) stretch (symmetric) between 1150-1000 cm⁻¹.

Both the indole and the benzene (B151609) rings will contribute to a series of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a group of bands in the 1620-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution patterns of the aromatic rings. The methyl group from the benzoate (B1203000) moiety will exhibit characteristic symmetric and asymmetric C-H stretching and bending modes.

The following table summarizes the predicted key vibrational frequencies and their assignments for this compound based on data from analogous compounds. rsc.orgnih.govchemicalbook.com

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H StretchIndole NH3500 - 3300Medium - Strong, Sharp
Aromatic C-H StretchIndole & Benzene3100 - 3000Medium - Weak
Aliphatic C-H StretchMethyl (CH₃)2980 - 2870Medium - Weak
C=O StretchEster1725 - 1705Strong, Sharp
Aromatic C=C StretchIndole & Benzene1620 - 1450Medium - Variable
Asymmetric C-O Stretch (C(=O)-O)Ester1300 - 1200Strong
Symmetric C-O Stretch (O-Caryl)Ester1150 - 1000Medium
Aromatic C-H Out-of-Plane BendingIndole & Benzene900 - 675Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. This compound contains two primary chromophores: the indole ring and the 4-methylbenzoate system. The resulting spectrum is expected to be a composite of the electronic transitions originating from both moieties.

The indole chromophore is well-characterized and typically exhibits two main absorption bands arising from π→π* transitions. The first, often referred to as the ¹Lₐ band, is a high-intensity absorption occurring around 260-270 nm. The second, the ¹Lₑ band, is of lower intensity and appears at longer wavelengths, typically between 280-290 nm, often with fine vibrational structure.

The 4-methylbenzoate chromophore also undergoes π→π* transitions. Based on data for similar benzoate esters, a primary absorption band (E-band) is expected around 230-250 nm, with a secondary, lower intensity band (B-band) appearing around 270-280 nm. rsc.orgnist.gov

ChromophoreElectronic TransitionPredicted λmax (nm)
4-Methylbenzoateπ→π* (E-band)~240
Indoleπ→π* (¹Lₐ band)~265
Indole / Benzoateπ→π* (¹Lₑ / B-band)~285

X-ray Crystallography for Absolute Molecular Geometry and Crystal Packing Analysis

While a specific crystal structure for this compound has not been reported, its solid-state architecture can be predicted with high confidence based on the known structures of indole derivatives and aromatic esters. researchgate.netresearchgate.netresearchgate.net X-ray crystallography would provide definitive information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular forces that dictate the crystal packing.

The molecular geometry of this compound is defined by the relative orientation of its constituent rings and the conformation of the ester linkage. Both the indole and the phenyl rings are expected to be largely planar.

ParameterPredicted Value/RangeSignificance
Indole RingPlanarCharacteristic of aromatic systems.
Benzene RingPlanarCharacteristic of aromatic systems.
Dihedral Angle (Benzene plane vs. Ester C=O)~0-10°Indicates high degree of conjugation.
Dihedral Angle (Indole plane vs. Benzene plane)VariableDepends on crystal packing forces and steric hindrance.

The solid-state packing of this compound would be governed by a combination of non-covalent interactions. The most significant of these is expected to be hydrogen bonding. The indole N-H group is a classic hydrogen bond donor, while the ester carbonyl oxygen is an effective hydrogen bond acceptor. Therefore, it is highly probable that strong N-H···O=C hydrogen bonds form, linking molecules into chains or dimeric motifs. eurjchem.com

In addition to hydrogen bonding, π-π stacking interactions are anticipated between the electron-rich aromatic systems of the indole and benzoate rings of adjacent molecules. These interactions, where the planes of the aromatic rings align in either a face-to-face or offset (parallel-displaced) manner, are a crucial stabilizing force in the crystal lattice of many aromatic compounds. eurjchem.comnih.gov The interplanar distance for such interactions is typically in the range of 3.3 to 3.8 Å.

Interaction TypeDonor/Group 1Acceptor/Group 2Predicted Importance
Hydrogen BondingIndole N-HEster C=OHigh
π-π StackingIndole RingIndole/Benzene RingMedium - High
C-H···π InteractionsAromatic/Methyl C-HIndole/Benzene RingMedium
Van der Waals ForcesAll atomsAll atomsHigh (cumulative)

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

This compound is an achiral molecule and therefore will not exhibit a response in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for instance by attaching a chiral substituent to the indole ring or as part of a derivative, techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become essential for its stereochemical characterization.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. A chiral analogue of this compound would produce a characteristic CD spectrum. The electronic transitions (chromophores) identified by UV-Vis spectroscopy would give rise to positive or negative signals in the CD spectrum, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule in solution.

By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, it would be possible to unambiguously assign the absolute stereochemistry of the chiral derivative. ORD, a related technique that measures the rotation of plane-polarized light as a function of wavelength, would provide complementary information, particularly through the analysis of Cotton effects in the vicinity of absorption maxima.

Computational and Theoretical Chemistry of 1h Indol 4 Yl 4 Methylbenzoate

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution and nuclear arrangement.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely employed for geometry optimization, which determines the lowest-energy, most stable three-dimensional arrangement of atoms. For 1H-indol-4-yl 4-methylbenzoate, this involves calculating the precise bond lengths, bond angles, and dihedral angles that define its conformation.

Once the geometry is optimized, DFT can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental data from FT-IR and Raman spectroscopy. researchgate.net This analysis helps confirm the molecular structure and assign spectral bands to specific functional groups.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound using DFT This table presents typical frequency ranges expected for the specified vibrational modes based on DFT studies of similar indole (B1671886) and benzoate (B1203000) compounds. Actual values would require a specific calculation for the title compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-H Stretching 3400 - 3500
Aromatic C-H Stretching 3000 - 3100
Ester C=O Stretching 1710 - 1730
Aromatic C=C Ring Stretching 1450 - 1600
Ester C-O Stretching 1100 - 1250

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would be expected to show negative potential (typically colored red) around the carbonyl oxygen of the ester group and the nitrogen atom of the indole ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (colored blue) would be concentrated around the indole N-H proton, highlighting it as a site for nucleophilic interaction and hydrogen bond donation. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. mdpi.com This makes it a primary tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. researchgate.netresearchgate.net The method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the wavelength (λmax) and intensity of absorption peaks, respectively. sapub.org Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations (e.g., π → π* transitions). semanticscholar.org

Table 2: Hypothetical TD-DFT Results for the Main Electronic Transition of this compound This table is an illustrative example of the data that would be generated from a TD-DFT calculation. The values are representative of similar aromatic esters.

Excitation Energy (eV) Wavelength (λmax, nm) Oscillator Strength (f) Major Orbital Contribution
4.35 285 0.45 HOMO → LUMO (π → π*)
4.98 249 0.32 HOMO-1 → LUMO (π → π*)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled "donor" orbitals (such as bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically anti-bonding orbitals). acadpubl.eu The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. For this compound, MD simulations can map the conformational landscape, particularly rotation around the single bonds connecting the indole ring, the ester group, and the methylbenzoate moiety.

Furthermore, MD simulations are invaluable for studying the effects of the environment, such as a solvent. By surrounding the molecule with explicit solvent molecules (e.g., water), the simulation can model how the solvent influences the solute's conformation and dynamics through interactions like hydrogen bonding.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. nih.gov This technique is fundamental in drug discovery for identifying potential biological targets and elucidating mechanisms of action. nih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. impactfactor.org

A docking study could predict the binding mode of this compound to a specific enzyme, identifying key intermolecular interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts that stabilize the complex. mdpi.com The resulting docking score provides an estimate of the binding free energy, which helps in ranking potential drug candidates. alliedacademies.org

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents a hypothetical outcome of a molecular docking study to demonstrate the type of information generated. The protein target and results are for illustrative purposes.

Protein Target (PDB ID) Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 (e.g., 1CX2) -8.5 Arg120 Hydrogen Bond with C=O
Tyr355 π-π Stacking with Indole Ring
Val523 Hydrophobic Interaction
Ser530 Hydrogen Bond with N-H

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structure of compounds with their biological activity. unar.ac.id To create a QSAR model, a series of related compounds with known activities are needed. For each compound, a set of numerical parameters, known as molecular descriptors (describing properties like size, shape, hydrophobicity, and electronic character), are calculated.

A mathematical model is then generated to link these descriptors to the observed activity. nih.gov Although no specific QSAR studies involving this compound are currently available, this methodology could be applied if a dataset of analogous compounds were synthesized and tested. Such a model would be invaluable for predicting the activity of new, untested derivatives and for guiding the rational design of molecules with enhanced potency and selectivity.

Chemical Reactivity and Mechanistic Investigations of 1h Indol 4 Yl 4 Methylbenzoate

Ester Hydrolysis and Transesterification Pathways

The ester group is a primary site of reactivity in 1H-indol-4-yl 4-methylbenzoate, susceptible to cleavage through hydrolysis and transesterification.

Ester Hydrolysis: This process involves the cleavage of the ester bond by reaction with water, typically under acidic or basic catalysis, to yield 1H-indol-4-ol and 4-methylbenzoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid (e.g., HCl, H₂SO₄) and an excess of water, the reaction proceeds via a reversible mechanism. The initial step is the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. While effective, the reaction's equilibrium may require a large excess of water to drive it to completion.

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. nih.gov The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). nih.gov The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of 1H-indol-4-ol and the corresponding carboxylate salt (sodium 4-methylbenzoate). nih.gov The irreversibility of this reaction, driven by the formation of the resonance-stabilized carboxylate anion, makes it a highly efficient method for ester cleavage. nih.gov

Transesterification: This pathway involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the indol-4-yl group for a new alkoxy group. This process is particularly challenging for aryl esters reacting with phenols but can be achieved using specific catalysts, such as those based on earth-abundant alkali metals. rsc.org The reaction would yield 1H-indol-4-ol and a new 4-methylbenzoate ester.

The table below summarizes the conditions and products for these reactions.

Reaction TypeReagents & ConditionsProductsKey Features
Acid Hydrolysis Dilute H₂SO₄ or HCl, heat, excess H₂O1H-Indol-4-ol + 4-Methylbenzoic AcidReversible reaction nih.gov
Base Hydrolysis NaOH(aq) or KOH(aq), heat1H-Indol-4-ol + Sodium 4-MethylbenzoateIrreversible, high yield nih.gov
Transesterification R'-OH, acid or base catalyst (e.g., alkali metal species rsc.org)1H-Indol-4-ol + 4-Methylbenzoate Ester (R'-O-C(=O)-C₆H₄-CH₃)Equilibrium-driven; allows for the synthesis of different esters

Electrophilic and Nucleophilic Substitution Reactions on Indole (B1671886) and Benzoate (B1203000) Moieties

Both the indole and benzoate rings can undergo substitution reactions, although their reactivity profiles are markedly different.

Indole Moiety: The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net

Electrophilic Substitution: The C3 position of the indole nucleus is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. researchgate.net Even with a substituent at the C4 position, electrophiles are expected to react predominantly at C3. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation or alkylation. nih.govbeilstein-journals.org Should the C3 position be blocked, substitution may occur at other positions, such as C2 or on the benzene (B151609) portion of the indole ring. researchgate.net

Benzoate Moiety: The benzoate ring is influenced by two competing substituents: the deactivating, meta-directing ester group (-OOC-Ar) and the activating, ortho-, para-directing methyl group (-CH₃).

Electrophilic Substitution: The combined effect of these groups makes the positions ortho to the methyl group (and meta to the ester) the most likely sites for electrophilic attack. The ester group deactivates the ring towards substitution compared to toluene, requiring more forcing conditions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzoate ring is generally not feasible unless additional, powerful electron-withdrawing groups are present on the ring to activate it.

Photochemical Reactivity and Degradation Pathways

Indole and its derivatives are known to be photochemically active and can undergo various transformations upon exposure to light. nih.govresearchgate.netnih.gov

Photodegradation: The indole nucleus can be degraded under UV irradiation, particularly in the presence of a photocatalyst like TiO₂. nih.gov This process likely involves the generation of reactive oxygen species that attack the electron-rich ring system, leading to its cleavage and mineralization. Anaerobic degradation of the 4-methylbenzoate portion has also been studied, proceeding through a specific 4-methylbenzoyl-CoA pathway in certain microorganisms.

Photochemical Reactions: The indole ring can participate in specific photochemical reactions. For instance, N-H insertion reactions can occur in the presence of photogenerated carbenes. researchgate.net Light can also induce electron donor-acceptor (EDA) complex formation, leading to reactions like C2-H alkylation. beilstein-journals.org Furthermore, some indole derivatives can undergo photo-induced cyclization reactions. nih.gov The ester group itself is generally stable under visible light but can be susceptible to cleavage under higher-energy UV radiation.

Oxidative and Reductive Transformations of the Compound

The compound possesses multiple sites that can be targeted by oxidative and reductive reagents.

Oxidative Transformations:

Indole Ring Oxidation: The indole ring is sensitive to oxidation. Depending on the reagents and conditions, several outcomes are possible.

Oxindole Formation: Selective oxidation can occur at the C2 or C3 positions to form oxindoles, which are valuable synthetic intermediates. acs.org

Witkop Oxidation: Oxidative cleavage of the C2-C3 double bond can occur, leading to the formation of 2-acylamino- or 2-formamido-benzaldehyde derivatives. This transformation can be achieved using various oxidants, sometimes in the presence of copper or manganese catalysts. springernature.comacs.org

Dearomatization: Catalytic systems, such as those using Pd(II), can achieve oxidative dearomatization of the indole ring to produce substituted indolines or indolones. rsc.org

Benzoate Moiety Oxidation: The methyl group on the benzoate ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reductive Transformations:

Indole Ring Reduction: The pyrrole (B145914) ring of the indole nucleus can be selectively reduced.

Catalytic Hydrogenation: This is a common method for reducing indoles to indolines (2,3-dihydroindoles). Catalysts such as platinum on carbon (Pt/C) are effective, often in acidic media to facilitate the reaction by protonating the indole at C3. nih.gov More extensive reduction to octahydroindoles can occur under more forcing conditions. acs.org

Chemical Reduction: Reagents like sodium cyanoborohydride in acidic medium or dissolving metal reductions (e.g., Birch reduction) can also be employed to reduce the indole ring. youtube.com

Ester Group Reduction: The ester can be reduced to a primary alcohol (4-(hydroxymethyl)-1H-indole) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Benzoate Ring Reduction: The benzoate aromatic ring can be reduced under Birch reduction conditions (sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) to yield a non-conjugated diene. researchgate.net

Mechanistic Studies of Catalytic Conversions Involving this compound

As a phenolic ester, the C(aryl)-O bond of this compound can be activated by transition metal catalysts, enabling its use in cross-coupling reactions.

Cross-Coupling Reactions: Nickel and palladium catalysts are widely used to activate the C-O bond of phenolic esters for coupling with various partners. acs.orgrsc.org

Mechanism: The general mechanism involves the oxidative addition of the low-valent metal catalyst (e.g., Ni(0) or Pd(0)) into the C(aryl)-O bond of the ester. This is often the rate-limiting step and can be challenging for robust phenolic esters. acs.org The resulting aryl-metal complex can then undergo transmetalation with an organometallic reagent (e.g., organoborons in Suzuki coupling) or react with other nucleophiles, followed by reductive elimination to form the new C-C, C-N, or C-S bond and regenerate the catalyst. rsc.org The use of directing groups near the ester can facilitate this activation. acs.org

Catalytic Hydrogenation: As mentioned previously, the catalytic hydrogenation of the indole ring to an indoline (B122111) is a well-established conversion. nih.gov The mechanism involves the adsorption of hydrogen and the indole substrate onto the surface of a heterogeneous catalyst (like Pt/C). The acidic conditions often used promote the formation of an intermediate iminium ion, which disrupts the indole's aromaticity and is more readily hydrogenated. nih.gov

Biological Activity and Mechanistic Insights of 1h Indol 4 Yl 4 Methylbenzoate Analogues Excluding Clinical Data

Exploration of Molecular Targets and Pathways

Enzyme Inhibition Studies (e.g., ROR1, Factor B, Bacterial RNA Polymerase)

Analogues of the 1H-indol-4-yl 4-methylbenzoate scaffold have been investigated for their inhibitory effects on several key enzymes implicated in disease pathways.

ROR1: While direct inhibitory data on this compound analogues against the receptor tyrosine kinase-like orphan receptor 1 (ROR1) is emerging, related indole (B1671886) derivatives have been optimized as ROR1 inhibitors. Future research is anticipated to provide more detailed insights into the specific interactions and inhibitory potential of this particular subclass of indole compounds against ROR1.

Factor B: The complement system, a critical component of innate immunity, can become dysregulated and contribute to various diseases. Factor B is a key serine protease in the alternative pathway of the complement system, making it an attractive therapeutic target. Certain piperidinyl indole derivatives have been identified as inhibitors of Factor B, thereby modulating the alternative complement pathway. google.com This suggests that the indole core, a key feature of this compound, can serve as a scaffold for the development of Factor B inhibitors.

Bacterial RNA Polymerase: The essential role of RNA polymerase (RNAP) in bacterial transcription makes it a validated target for antibacterial agents. nih.gov The bacterial RNAP "switch region" has been identified as a new target for inhibitors. nih.gov Studies have shown that certain indole derivatives can inhibit bacterial RNA polymerase. For example, a series of hybrid compounds incorporating activated 1H-indoles were designed to target the formation of the bacterial RNA polymerase holoenzyme. researchgate.net These compounds demonstrated potent anti-transcription inhibition against a range of pathogenic bacteria. researchgate.net

Receptor Interaction Profiling and Modulatory Effects

The indole scaffold is a common feature in molecules that interact with a variety of receptors, influencing their activity.

Benzodiazepine (B76468) Receptor: N-(indol-3-ylglyoxylyl)amine derivatives have been shown to interact with the benzodiazepine receptor (BzR). nih.gov Depending on the specific substitutions, these compounds can act as inverse agonists or partial agonists at the BzR, highlighting the tunability of their pharmacological effects. nih.gov

Cannabinoid Receptors: Synthetic indole cannabinoids, such as those with a 2',2'-dimethylindan-5'-oyl group at the indole C3 position, have demonstrated high affinity for the human CB2 receptor. nih.gov These findings underscore the potential for indole-based compounds to modulate the activity of cannabinoid receptors, which are involved in various physiological processes.

Protein-Ligand Interaction Analysis through Biophysical Methods (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to characterize the thermodynamics of binding interactions between a ligand and a protein. nih.govumich.edunih.govresearchgate.net This method directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govumich.edunih.govresearchgate.net

The thermodynamic profile obtained from ITC provides valuable insights into the forces driving the binding process. For instance, a favorable enthalpic contribution often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution can be associated with the release of ordered solvent molecules from the binding interface. Understanding these thermodynamic signatures is crucial for the rational design and optimization of potent and selective inhibitors. nih.govtainstruments.com

While specific ITC data for this compound analogues are not extensively available in the public domain, this technique is highly applicable to studying their interactions with target proteins like enzymes and receptors. For example, ITC has been used to study the binding of benzoate (B1203000) derivatives to proteins, providing a basis for how such studies could be applied to the title compound's analogues.

Structure-Activity Relationship (SAR) Studies of the Indole-Benzoate Core Modulations

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on both the indole and benzoate moieties.

Impact of N1-Substitution on Biological Activity

Substitution at the N1 position of the indole ring can have a profound effect on the biological activity of the resulting analogues.

In a study of N-(indol-3-ylglyoxylyl)amine derivatives as benzodiazepine receptor ligands, it was observed that all prepared 1-methyl derivatives exhibited very low binding affinity. nih.gov This suggests that for this particular scaffold and target, a free N-H group on the indole ring may be crucial for optimal interaction with the receptor.

Conversely, in a series of 3-(indanoyl)indoles designed as selective cannabinoid type 2 (CB2) receptor antagonists, various N1 side chains afforded potent and selective compounds. nih.gov For example, derivatives with an n-propyl or a 4-pentynyl group at the N1 position were found to be potent and CB2-selective neutral antagonists. nih.gov This indicates that for other targets, appropriate substitution at the N1 position can enhance both potency and selectivity.

Table 1: Impact of N1-Substitution on CB2 Receptor Binding Affinity of 3-(Indanoyl)indoles
CompoundN1-Substituent (R¹)% Displacement at 1 µM (CB2)
26n-propyl90
354-pentynylNot specified
37allyl61
38propargyl56

Influence of Substituents on Indole Ring Positions (C2, C3, C5, C6, C7)

Modifications at other positions on the indole ring also play a critical role in determining the biological profile of these analogues.

In the development of 3-(indanoyl)indoles as CB2 receptor antagonists, the addition of a methyl group at the C2 position was found to improve selectivity for the CB2 receptor. nih.gov Furthermore, C2 indole substitution could also influence the functional activity, as demonstrated by a switch from an antagonist to a partial agonist with a 4-pentynyl group at N1 and a methyl group at C2. nih.gov

For a series of substituted 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, it was found that a chloro or fluoro group at the C5 position enhanced the modulation potency. nih.gov Short alkyl groups at the C3 position also contributed positively to the activity. nih.gov

Table 2: Influence of Indole Ring Substitution on CB1 Receptor Allosteric Modulating Activity of 1H-Indole-2-carboxamides
CompoundC5-SubstituentC3-SubstituentIC₅₀ (nM)
Parent Compound 1HH853
Analogue with C5-ClClHImproved Potency
Analogue with C5-FFHImproved Potency
45ClCH₃79

Effects of Modifications on the Benzoate Ring

The substitution pattern on the benzoate ring of indole-based compounds plays a critical role in modulating their biological activity. Structure-activity relationship (SAR) studies reveal that the electronic properties and size of substituents can significantly influence potency. For a series of Di(1H-indol-3-yl)methyl-4-substituted benzene (B151609) analogues, which share a core structure of an indole linked to a substituted phenyl ring, the nature of the group at the 4-position of the phenyl ring was found to be a key determinant of anti-proliferative activity. nih.govnih.gov

Specifically, analogues featuring electron-withdrawing groups such as trifluoromethyl (CF₃), methoxycarbonyl (CO₂Me), and chloro (Cl) on the phenyl ring demonstrated potent inhibition of cancer cell viability. nih.govnih.gov The CF₃-substituted analogue was the most potent, with an IC₅₀ value of 0.1 μM in HCT-116 colorectal cancer cells. nih.gov In contrast, analogues with an electron-donating group like methoxy (B1213986) (OMe) were less active, and the carboxylic acid (CO₂H) substituted analogue was found to be inactive. nih.gov These findings suggest that electron-withdrawing characteristics on the phenyl ring enhance the anti-cancer effects of this class of compounds. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) studies on other aromatic esters have also highlighted the importance of substituent properties. For instance, in a series of substituted benzoic acid esters of 1-methyl-4-piperidinol, factors such as the size of ortho-substituents, the lipophilicity of meta-substituents, and the hydrogen-bond accepting capacity of the substituents were all found to correlate with analgesic potency. nih.gov These principles underscore the importance of systematic modification of the benzoate ring to optimize the biological activity of this compound analogues.

Table 1: Effect of Benzoate Ring Modifications on Anti-proliferative Activity in HCT-116 Cells
Substituent (X) at 4-position of Phenyl RingIC₅₀ (μM)Reference
CF₃0.1 nih.gov
CO₂Me0.4 nih.gov
Cl0.8 nih.gov
OMe>2.0 nih.gov
CO₂HInactive nih.gov

Role of the Ester Linkage and its Bioisosteric Replacements

The ester linkage in this compound is a crucial structural feature that connects the indole core to the substituted benzoate moiety. However, ester groups can be susceptible to hydrolysis by esterase enzymes in the body, which can lead to metabolic instability. To address this potential liability, a common strategy in medicinal chemistry is the use of bioisosteric replacements, where the ester group is substituted with other chemical groups that mimic its size, shape, and electronic properties but offer improved metabolic stability.

Mechanistic Investigations at the Cellular and Subcellular Level (In Vitro Studies)

Cell-Free Biochemical Assays for Target Engagement

To confirm direct interaction with molecular targets, indole-based compounds are often evaluated in cell-free biochemical assays. These assays measure the binding or inhibition of a compound against a purified protein target, such as an enzyme or receptor, in an isolated system. For instance, certain oxidized di(1H-indol-3-yl)methane analogues have been shown to directly interact with the ligand-binding domain of the orphan nuclear receptor 4A1 (NR4A1). nih.govnih.gov This engagement was confirmed using techniques like ¹⁹F NMR spectroscopy and differential scanning calorimetry, which detected direct binding of the compound to the purified protein domain. nih.govnih.gov

In the context of anti-proliferative activity, indole derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. nih.govnih.gov Cell-free enzymatic assays have demonstrated that specific indole-2-carboxamides and indole-6-carboxylate esters can directly inhibit the activity of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For example, one indole-2-carboxamide analogue showed potent inhibitory activity against EGFR with an IC₅₀ value of 71 nM, which was more potent than the reference drug erlotinib. nih.gov These cell-free assays are essential for confirming that the biological effects observed in cellular studies are a direct result of the compound engaging its intended molecular target.

Cellular Assays for Biological Response Assessment (e.g., anti-proliferative, anti-inflammatory, antimicrobial effects)

Cellular assays are fundamental for assessing the biological response of compounds in a more complex physiological environment. Analogues of this compound have demonstrated a wide range of activities in these in vitro models.

Anti-proliferative Effects: Numerous indole derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.govnih.gov As shown in the table below, compounds exhibit a range of potencies against cell lines such as the human colon carcinoma HCT-116, prostate cancer LNCaP, and liver cancer HepG2. nih.govnih.gov The activity is often dependent on the specific substitutions on the indole or phenyl rings. nih.govnih.gov

Table 2: Anti-proliferative Activity of Indole Analogues in Cancer Cell Lines
Compound AnalogueCell LineBiological EffectIC₅₀ (μM)Reference
DIM-Ph-4-CF₃⁺ OMs⁻HCT-116 (Colon)Inhibition of Viability0.1 nih.gov
DIM-Ph-4-Cl⁺ OMs⁻HCT-116 (Colon)Inhibition of Viability0.8 nih.gov
Indole-6-carboxylate ester (4a)HepG2 (Liver)Anti-proliferative1.11 nih.gov
Indole-6-carboxylate ester (6c)HCT-116 (Colon)Anti-proliferative2.01 nih.gov
DIM-Ph-4-CF₃⁺ OMs⁻LNCaP (Prostate)Inhibition of Viability0.08 nih.gov

Anti-inflammatory Effects: Certain indole analogues have shown potent anti-inflammatory properties. In cellular assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov This inhibitory effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression, which is controlled by the transcription factor nuclear factor-kappa B (NF-κB). nih.gov Studies have confirmed that active compounds can inhibit both the DNA binding and transcriptional activity of NF-κB. nih.gov

Antimicrobial Effects: The indole scaffold is a common feature in compounds with significant antimicrobial activity. nih.govmdpi.com Derivatives have been tested against a panel of pathogenic bacteria and fungi, with their potency measured by the Minimum Inhibitory Concentration (MIC). Some indole-thiadiazole and indole-triazole derivatives have demonstrated notable activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 6.25 µg/mL. nih.gov Furthermore, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives show high efficacy against the fungus Candida albicans and mycobacteria. mdpi.com

Table 3: Antimicrobial Activity of Selected Indole Analogues
Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole (2h)S. aureus6.25 nih.gov
Indole-triazole (3d)S. aureus6.25 nih.gov
Indolylbenzo[d]imidazole (3i)M. smegmatis7.8 mdpi.com
Indolylbenzo[d]imidazole (3ag)M. smegmatis3.9 mdpi.com
Indolylbenzo[d]imidazole (3ad)C. albicans1.95 mdpi.com

Investigations into Specific Biological Processes (e.g., biofilm modulation, cellular differentiation)

Beyond general cell viability, research has delved into the effects of indole analogues on more specific biological processes. One significant area of investigation is the modulation of bacterial biofilms, which are communities of bacteria that exhibit high resistance to conventional antibiotics. nih.gov Certain 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids have been shown to effectively inhibit biofilm formation by both Gram-positive and Gram-negative bacteria. mdpi.com Notably, these compounds can inhibit biofilm formation at concentrations lower than those required to kill the bacteria, suggesting they act as anti-virulence agents rather than traditional bactericidal antibiotics. nih.govmdpi.com This mechanism is advantageous as it may exert less selective pressure for the development of resistance.

Selectivity Profiling Against Multiple Biological Targets

A crucial aspect of drug discovery is understanding a compound's selectivity. Selectivity profiling involves testing a compound against a panel of different biological targets to determine its specificity and potential for off-target effects. Indole-based compounds, due to their versatile structure, can interact with a variety of targets. mdpi.com For example, a series of indole-2-carboxamide derivatives designed as anti-proliferative agents were tested against multiple protein kinases, including EGFR, VEGFR-2, and BRAFV600E. nih.gov While some compounds showed potent activity against all three kinases, others displayed a degree of selectivity. nih.gov This type of profiling is essential for identifying multi-target agents that may offer a therapeutic advantage or for optimizing compounds to be highly selective for a single target, thereby potentially reducing side effects. nih.govnih.gov For instance, while one compound might potently inhibit EGFR, its effect on other kinases like VEGFR might be significantly lower, indicating a selective profile. nih.gov

Potential Research Applications and Future Directions for 1h Indol 4 Yl 4 Methylbenzoate

Development as Chemical Probes for Biological Pathway Elucidation

The indole (B1671886) scaffold's ability to interact with a wide array of biological targets makes it an ideal foundation for the development of chemical probes. nih.gov These probes are essential tools for dissecting complex biological pathways, allowing researchers to track molecules, identify binding partners, and modulate protein function. The 1H-indol-4-yl 4-methylbenzoate structure could be leveraged to create such probes. The 4-hydroxyindole (B18505) precursor, for instance, has been identified as a potent inhibitor of amyloid fibril formation, a key process in neurodegenerative diseases. nih.govmedchemexpress.com

By strategically modifying the this compound molecule, it could be transformed into a versatile chemical probe. For example, the 4-methylbenzoate portion could be replaced with or coupled to various reporter tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of target proteins. This would enable the elucidation of its mechanism of action and the identification of its cellular binding partners.

Table 1: Potential Applications of this compound-Derived Chemical Probes

Application AreaProbe Design StrategyPotential Biological Insight
Neurodegenerative Disease Attachment of a fluorescent tag (e.g., FITC, Rhodamine) to the benzoate (B1203000) moiety.Visualization of probe binding to amyloid aggregates, elucidating the kinetics of inhibition. nih.gov
Oncology Incorporation of a clickable alkyne or azide (B81097) group for bio-orthogonal chemistry.Identification of protein kinase or tubulin binding partners in cancer cells. nih.gov
Inflammatory Pathways Synthesis of a biotinylated analogue.Isolation and identification of target proteins within inflammatory pathways like NF-κB or COX-2. nih.gov

Design of Novel Small Molecule Scaffolds for Chemical Biology Research

The indole nucleus is a cornerstone in the design of novel bioactive compounds, serving as the core structure for numerous drugs. researchgate.netnih.govaip.org The structural versatility of indoles allows for the creation of diverse chemical libraries to screen for new therapeutic agents. nih.gov this compound presents a unique scaffold for chemical biology research. Unlike many indole derivatives that are functionalized at the C2, C3, or N1 positions, this compound features a substituent on the benzene (B151609) ring at the C4 position. researchgate.netmdpi.com This provides a distinct structural vector for diversification, enabling the exploration of previously inaccessible chemical space.

The 4-hydroxyindole precursor is a valuable intermediate in the synthesis of pharmaceuticals and other industrial polymers, underscoring its utility as a foundational building block. medchemexpress.comabmole.com By using this scaffold, chemists can design libraries of compounds where the ester group is varied, or further substitutions are made on either the indole or benzoate rings. These new molecules can then be screened against a wide range of biological targets, from enzymes like kinases to receptors and ion channels, potentially leading to the discovery of novel modulators of cellular function. nih.gov

Exploration in Materials Science (e.g., Fluorescent Compounds, Supramolecular Assemblies, Chemosensors)

The applications of indole derivatives extend beyond biology into the realm of materials science. The electron-rich, aromatic nature of the indole ring endows many of its derivatives with inherent fluorescent properties. sjp.ac.lkmdpi.com This makes them attractive candidates for the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. researchgate.net

This compound could be explored for these applications. The molecule's structure can be viewed as a potential donor-π-acceptor (D-π-A) system, where the indole acts as the electron donor. mdpi.com By modifying the electronic properties of the benzoate moiety (the acceptor), it may be possible to tune the compound's photophysical characteristics, such as its absorption and emission wavelengths.

Furthermore, indole-based molecules have been successfully employed as chemosensors for detecting specific metal ions. sjp.ac.lksemanticscholar.org These sensors often work via a change in fluorescence or color upon binding to the target ion. researchgate.net Analogues of this compound could be designed to incorporate specific chelating groups, enabling the selective detection of environmentally or biologically important ions. There is also potential for creating innovative supramolecular assemblies and gels using indole derivatives for detecting ions in aqueous solutions. sjp.ac.lk

Table 2: Potential Materials Science Applications for this compound Analogues

ApplicationDesign PrinciplePotential Function
Fluorescent Probes Modify substituents on the indole or benzoate rings to tune the HOMO-LUMO gap.Create probes with specific emission spectra for multiplex imaging or sensing. mdpi.com
Chemosensors Incorporate ion-chelating moieties (e.g., crown ethers, thioureas) into the structure.Selective colorimetric or fluorometric detection of metal ions like Cu²⁺, Hg²⁺, or Zn²⁺. sjp.ac.lkresearchgate.net
Supramolecular Assemblies Design analogues capable of self-assembly through hydrogen bonding or π-π stacking.Formation of functional gels or films for environmental remediation or sensing. sjp.ac.lk

Advancements in Synthetic Methodologies for Analogues with Enhanced Properties

The future development of this compound and its derivatives relies heavily on the advancement of synthetic organic chemistry. Modern synthetic methods provide powerful tools for the efficient and selective functionalization of the indole core. researchgate.net Techniques such as transition metal-catalyzed C-H activation, cross-coupling reactions, and carbonylative approaches allow chemists to precisely install a wide variety of functional groups at nearly any position on the indole scaffold. researchgate.netnih.govbeilstein-journals.org

Applying these state-of-the-art methods to this compound would enable the rapid generation of diverse libraries of analogues. For example, C-H functionalization could be used to introduce substituents at the C2, C3, C5, C6, and C7 positions, while the ester group could be modified through standard esterification or amidation reactions. The synthesis of the core indole structure itself can be achieved through various named reactions, including the classic Fischer indole synthesis, which has seen many modern improvements. beilstein-journals.orgscispace.com Similarly, the esterification step to produce benzoate esters can be performed using environmentally benign methods, such as with recoverable solid acid catalysts. mdpi.comresearchgate.net These advanced synthetic strategies are crucial for creating analogues with optimized properties for any desired application.

Integration of Computational Design with Experimental Validation for De Novo Compound Discovery

The discovery of novel compounds can be significantly accelerated by integrating computational design with experimental validation. indexcopernicus.com In silico methods offer a powerful toolkit for predicting the properties of molecules before they are ever synthesized, saving considerable time and resources. indexcopernicus.comnih.gov For a scaffold like this compound, computational chemistry can guide the design of new analogues with enhanced potency, selectivity, or desired material properties.

Using techniques such as molecular docking, researchers can model how virtual derivatives of this compound might bind to specific protein targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can identify key structural features that correlate with biological activity. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can computationally predict the drug-likeness of potential candidates early in the design process. indexcopernicus.com This integrated approach, where computational screening prioritizes a select number of high-potential compounds for synthesis and subsequent experimental testing, represents the future of rational drug and materials discovery. nih.gov

Q & A

Q. Basic

  • 1H NMR : Look for characteristic signals: indole NH (~10-12 ppm), aromatic protons (6.5-8.5 ppm), and methyl ester groups (~3.9 ppm).
  • 13C NMR : Ester carbonyl (C=O) appears near 168-170 ppm. Aromatic carbons range from 110-140 ppm.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) using high-resolution MS. Compare fragmentation patterns with computational predictions (e.g., m/z values for key functional groups) .

How can contradictions in crystallographic data for this compound be resolved?

Advanced
Contradictions may arise from crystal twinning, disorder, or incorrect space group assignment. Use SHELXL for refinement, ensuring proper treatment of anisotropic displacement parameters and hydrogen atom placement. Validate with residual electron density maps (ideally <0.3 eÅ⁻³). Cross-check hydrogen bonding patterns using software like Mercury and compare with graph set analysis (e.g., Etter’s rules for intermolecular interactions) .

What methodologies are effective for analyzing hydrogen bonding networks in the crystal structure?

Advanced
Apply graph set analysis to classify hydrogen bonds into motifs (e.g., chains, rings). For example, in related structures, N–H···O interactions form infinite chains (C(4) motif). Use software like CrystalExplorer to calculate interaction energies and visualize packing diagrams. Validate with experimental data (e.g., bond lengths: N–H ≈ 0.86 Å, H···O ≈ 2.2 Å) .

How can reaction kinetics for this compound be studied under varying conditions?

Advanced
Design initial velocity experiments with varying substrate concentrations (e.g., 20–100 μM 4-methylbenzoate analogs) and fixed co-factors (e.g., ATP, CoA). Use double-reciprocal (Lineweaver-Burk) plots to determine kinetic parameters (Km, Vmax). Monitor reactions via HPLC or UV-Vis spectroscopy at λmax for ester/carbonyl groups. Replicate experiments to assess reproducibility .

How is Z/E isomerism confirmed in derivatives of this compound?

Advanced
Single-crystal X-ray diffraction is definitive for geometric isomer assignment. For example, the Z configuration is confirmed by transoid geometry between C8–C9 and C10–C14 bonds, with planar olefinic (C9=C10) arrangements. NMR-based methods (e.g., NOESY for spatial proximity) provide supplementary evidence but may require decoupling experiments to resolve overlapping signals .

What solvents and conditions optimize recrystallization of this compound?

Basic
A 1:1 mixture of methanol and ethyl acetate is effective for high-purity crystals. Solvent polarity (logP ≈ 0.5–1.0) should balance solubility and nucleation rates. Slow cooling (0.5°C/min) from saturation minimizes defects. For hygroscopic intermediates, use anhydrous solvents under nitrogen .

How are structure-activity relationships (SAR) explored for bioactivity in derivatives?

Q. Advanced

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy) at the indole N1 or benzoate para positions.
  • X-ray Crystallography : Correlate conformational features (e.g., dihedral angles between aromatic rings) with activity.
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. SAR trends are validated via statistical models (e.g., QSAR) .

How can impurities from synthesis be identified and mitigated?

Basic
Common impurities include unreacted aldehyde intermediates or hydrolyzed esters. Use preparative TLC (silica gel, ethyl acetate/hexane eluent) or column chromatography (gradient elution) for purification. LC-MS with electrospray ionization (ESI) identifies impurities via exact mass. Optimize reaction quenching (e.g., cold water) to prevent degradation .

What computational tools predict the stability of crystalline forms?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate lattice energies and conformational preferences (e.g., using Gaussian09).
  • Polymorph Predictor (Materials Studio) : Simulate packing arrangements under varying thermodynamic conditions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, van der Waals contacts) from crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.